molecular formula C11H19NO5 B2577555 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid CAS No. 1499095-31-6

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid

Cat. No.: B2577555
CAS No.: 1499095-31-6
M. Wt: 245.275
InChI Key: QHVGCJNRQYFZQM-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid is a Boc-protected amino acid derivative with a ketone functional group at the fifth carbon of its hexanoic acid backbone. Its molecular formula is C₁₂H₁₉NO₅ (calculated from evidence data), and it serves as a critical intermediate in peptide synthesis and medicinal chemistry due to the tert-butoxycarbonyl (Boc) group’s role in protecting amine functionalities during solid-phase synthesis. The compound is commercially available through multiple suppliers, with synonyms including 2-{[(tert-butoxy)carbonyl]amino}-5-oxohexanoic acid and SCHEMBL6121310.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGCJNRQYFZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvent and reaction conditions may be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a wide range of substituted amines.

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

Backbone and Substituent Effects

  • Ketone vs. Methoxy-Ketone: The presence of a methoxy group in 5-methoxy-5-oxopentanoic acid increases polarity and solubility compared to the parent 5-oxohexanoic acid, making it suitable for aqueous-phase reactions.
  • Aromatic vs. Aliphatic Backbones: 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid features a rigid aromatic ring, enabling interactions with hydrophobic pockets in enzymes or receptors, unlike the flexible aliphatic chain of the target compound.
  • Chiral Centers: The (R)-configured dimethylamino derivative (CAS 721927-50-0) introduces stereochemical complexity, which is critical for targeting specific biological pathways.

Reactivity and Stability

  • The Boc group in all compounds provides stability against acidic conditions but is cleavable under strong acids (e.g., trifluoroacetic acid).
  • The 5-oxo group in the target compound facilitates nucleophilic additions (e.g., hydrazine coupling), whereas the dimethylamino substituent in CAS 721927-50-0 allows for hydrogen bonding or ionic interactions.

Research Findings

  • Synthetic Utility : The target compound is frequently used in iterative peptide elongation, as evidenced by its role in synthesizing tris(tert-butoxycarbonyl)-protected intermediates in Reference Example 97 of EP 3 666 787 A1.
  • Commercial Viability : Suppliers list the target compound at a premium price (~JPY 68,800/5g for analogs), reflecting its specialized applications.
  • Biological Relevance : Derivatives like 5-hydroxybenzoic acid analogs are pivotal in natural product research, such as taxane derivative synthesis.

Biological Activity

Overview

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid, often abbreviated as Boc-amino acid, is an important organic compound utilized primarily in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is widely used for the protection of amine functionalities during chemical reactions. This compound's biological activity is closely linked to its role in the synthesis of peptides and other bioactive molecules.

The primary mechanism of action for this compound involves the protection and deprotection of amine groups. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate (Boc2O), forming a stable carbamate. Under acidic conditions, the Boc group can be removed, regenerating the free amine, which can then participate in further chemical reactions or biological activities.

Peptide Synthesis

The compound is extensively used in peptide synthesis, where it serves as a protective group for amines. This allows for selective modifications of other functional groups without interfering with the amine functionality. The ability to protect and subsequently deprotect amines makes it invaluable in constructing complex peptide sequences that may have therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound plays a critical role in developing drug candidates. Its utility in synthesizing compounds that modulate biological pathways makes it a key player in drug discovery efforts.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity associated with compounds related to this compound:

  • Inflammation and Insulin Resistance : A study investigated the role of non-canonical IκB kinases, where similar Boc-protected compounds were synthesized to explore their effects on inflammation and insulin resistance. The study found that certain derivatives could inhibit key kinases involved in metabolic disorders, suggesting potential therapeutic applications for obesity and type 2 diabetes .
  • Structure-Activity Relationship (SAR) : Another research effort focused on developing SAR around Boc-protected amino acids to identify compounds that could effectively inhibit specific kinases. The findings indicated that modifications to the Boc group significantly influenced biological activity, emphasizing the importance of this protecting group in drug design .
  • Peptide Therapeutics : In a separate investigation, Boc-protected amino acids were employed to create peptide therapeutics targeting various diseases. The study demonstrated that the stability provided by the Boc group during synthesis led to improved yields and enhanced biological activities of the resulting peptides .

Comparative Data Table

The following table summarizes key properties and findings related to this compound and its derivatives:

Compound CAS Number Molecular Weight (g/mol) Biological Activity
This compound1499095-31-6261.27Used as a protecting group in peptide synthesis
Amlexanox13032-50-7198.22Inhibitor of TBK1 and IKKε; improves insulin sensitivity
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid45214-91-3261.27Potential therapeutic applications in metabolic disorders

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-([(tert-butoxy)carbonyl]amino)-5-oxohexanoic acid?

  • Methodological Answer : Two primary approaches are documented:

  • Esterification : Reacting the corresponding carboxylic acid with tert-butyl alcohol using a strong acid catalyst (e.g., H₂SO₄ or HCl) under reflux conditions .
  • Coupling Reactions : Employing carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxyl group for coupling with tert-butoxycarbonyl (Boc)-protected amines. This method is critical for preserving stereochemistry in intermediates .
    • Characterization : Post-synthesis, confirm Boc group integrity via ¹H NMR (1.4 ppm tert-butyl singlet) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies tert-butyl protons (δ 1.4 ppm) and the α-proton adjacent to the Boc-protected amine (δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl carbons (e.g., keto group at ~200 ppm, Boc carbonyl at ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 190.24 g/mol for C₁₂H₁₄O₂ derivatives) .
  • IR Spectroscopy : Detects carbonyl stretches (e.g., ketone at ~1700 cm⁻¹, Boc carbamate at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in the coupling step during synthesis be addressed?

  • Methodological Answer :

  • Reagent Optimization : Increase DCC:DMAP stoichiometry (e.g., 1.5:1 molar ratio) to enhance carboxyl activation. Alternative coupling agents like EDC/HOBt may improve efficiency .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize side reactions. Ensure rigorous exclusion of moisture to prevent Boc group hydrolysis .
  • Temperature Control : Conduct reactions at 0–4°C to suppress racemization at the α-carbon .

Q. What strategies resolve contradictions in NMR data for diastereomeric byproducts?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and confirm stereochemical purity .
  • 2D NMR Techniques : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity between protons, distinguishing diastereomers. For example, cross-peaks between the α-proton and tert-butyl group confirm Boc orientation .

Q. How can Boc deprotection be performed without degrading the 5-oxohexanoic acid backbone?

  • Methodological Answer :

  • Mild Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 30 minutes. This selectively cleaves the Boc group while preserving the ketone functionality .
  • Neutralization : Quench with cold NaHCO₃ immediately post-deprotection to prevent acid-catalyzed keto-enol tautomerization or β-keto acid decarboxylation .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results for Boc-protected intermediates?

  • Methodological Answer :

  • Column Calibration : Verify HPLC column performance using Boc-protected standards (e.g., tert-butyl 3-hydroxypyridine-2-carboxylate) to rule out retention time variability .
  • Mass Balance : Combine LC-MS data to distinguish between unreacted starting material (lower molecular weight) and side products (e.g., tert-butyl ethers from alcohol impurities) .

Experimental Design Considerations

Q. What precautions are critical for handling the tert-butoxycarbonyl group in aqueous conditions?

  • Methodological Answer :

  • Moisture Control : Store the compound under inert gas (N₂/Ar) and use anhydrous solvents (e.g., DCM, THF) to prevent Boc hydrolysis to CO₂ and tert-butanol .
  • pH Monitoring : Maintain reaction pH >4 during workup to avoid premature deprotection. Buffered extraction (e.g., phosphate buffer, pH 7) is recommended .

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